![molecular formula C15H17N B1204403 N-Benzyl-2-phenylethanamine CAS No. 3647-71-0](/img/structure/B1204403.png)
N-Benzyl-2-phenylethanamine
Overview
Description
N-Benzyl-2-phenylethanamine is an aromatic amine that is 2-phenylethanamine in which one of the hydrogens attached to the amino group is substituted by a benzyl group . It is a clear light yellow liquid .
Synthesis Analysis
The synthesis of N-Benzyl-2-phenylethanamine and its derivatives has been reported in several studies. For instance, it has been used in the synthesis of dithiocarbamates . A series of derivatives of N-Benzyl-2-phenylethanamine, which is the framework of norbelladine, the natural common precursor of the Amaryllidaceae alkaloids, has also been synthesized .Molecular Structure Analysis
The molecular formula of N-Benzyl-2-phenylethanamine is C15H17N . The InChI is InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 . The molecular weight is 211.30 g/mol .Chemical Reactions Analysis
N-Benzyl-2-phenylethanamine has been used in the synthesis of dithiocarbamates . In addition, a series of its derivatives has been synthesized and assessed in the inhibition of both AChE and BChE, which are the enzymes responsible for the breakdown of acetylcholine .Physical And Chemical Properties Analysis
N-Benzyl-2-phenylethanamine is a clear light yellow liquid . Its molecular weight is 211.30 g/mol .Scientific Research Applications
Psychopharmacotherapy
N-Benzyl-2-phenylethylamine: derivatives have been identified as psychoactive substances with potential applications in psychopharmacotherapy. Studies using adult zebrafish models have shown that these derivatives can modulate brain serotonin and dopamine turnover, suggesting their use in treating psychiatric disorders .
Neuroactive Drug Screening
The compound’s derivatives have been used in neuroactive drug screening, leveraging the zebrafish model. This is particularly useful for assessing the behavioral and neurochemical effects of novel psychoactive substances .
Hallucinogenic Drug Research
Some derivatives of N-Benzyl-2-phenylethylamine have been studied for their hallucinogenic-like properties. This research is valuable for understanding the effects of such drugs on human brain and behavior, and for developing new therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, N-Benzyl-2-phenylethylamine is part of the 2-phenethylamine class, which is significant for its presence in key therapeutic targets. It serves as a structural motif for developing new bioactive compounds .
Synthesis of Dithiocarbamates
This compound has been utilized in the synthesis of dithiocarbamates, which are a class of chemicals with various industrial and pharmaceutical applications .
Serotonergic Agent Studies
Research has explored the use of N-Benzyl-2-phenylethylamine derivatives as serotonergic agents. These studies contribute to our understanding of serotonergic drugs and their potential therapeutic uses .
Optical and Electronic Applications
While not directly related to N-Benzyl-2-phenylethylamine , its close relative 2-phenylethylamine has been used as a wide-band gap semiconductor for optical and electronic applications, hinting at the potential for similar uses .
Behavioral Phenotyping
Artificial intelligence-driven phenotyping has associated multiple compounds, including N-Benzyl-2-phenylethylamine derivatives, with NMDA antagonists and/or MDMA. This suggests their potential for creating specific behavioral profiles in model organisms .
Mechanism of Action
Target of Action
N-Benzyl-2-phenylethylamine, also known as Benethamine, N-Benzylphenethylamine, or N-Benzyl-2-phenylethanamine, is a compound that has been found to inhibit rel+ Escherichia coli B Phe-tRNA . This suggests that its primary target could be the tRNA in the bacteria, which plays a crucial role in protein synthesis.
Mode of Action
It’s suggested that it may interact with its targets, possibly by binding to the trna, thereby inhibiting protein synthesis in the bacteria . This interaction and the resulting changes could lead to the death of the bacteria or inhibit their growth.
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2-phenylethylamine are likely related to protein synthesis, given its potential target. By inhibiting tRNA, it could disrupt the translation process in the protein synthesis pathway, leading to downstream effects such as impaired bacterial growth or death .
Result of Action
The molecular and cellular effects of N-Benzyl-2-phenylethylamine’s action would likely involve changes in bacterial protein synthesis. This could result in impaired bacterial growth or even bacterial death . In zebrafish, it has been observed to affect locomotion and anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .
Future Directions
The 2-phenethylamine motif, which includes N-Benzyl-2-phenylethanamine, is widely present in nature and has a vast therapeutic chemical space . Future research could explore different substitutions, functional group decorations, ring enclosures, or heteroaromatic analogues of 2-phenethylamines . This could lead to the discovery of new bioactive 2-phenethylamines with potential therapeutic applications .
properties
IUPAC Name |
N-benzyl-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABQMWFWCMOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189982 | |
Record name | N-Benzyl-1-phenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-phenylethanamine | |
CAS RN |
3647-71-0 | |
Record name | Benzylphenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3647-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-1-phenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3647-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-1-phenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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